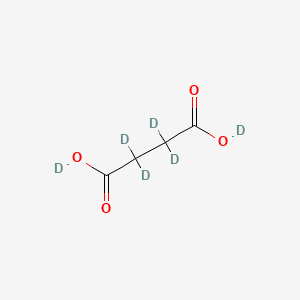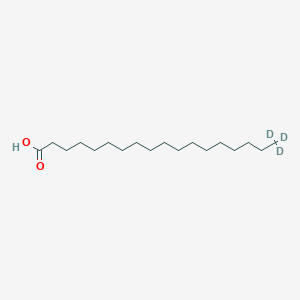![molecular formula C14H9NO B1316358 Benzo[h]quinoline-2-carbaldehyde CAS No. 904886-12-0](/img/structure/B1316358.png)
Benzo[h]quinoline-2-carbaldehyde
Overview
Description
Benzo[h]quinoline-2-carbaldehyde is a chemical compound with the molecular formula C14H9NO . It has a molecular weight of 207.23 . It is a white to yellow solid .
Synthesis Analysis
Benzo[h]quinoline-2-carbaldehyde can be synthesized from 2-mercaptoquinoline-3-carbaldehyde . It has also been used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions .Molecular Structure Analysis
The InChI code for Benzo[h]quinoline-2-carbaldehyde is 1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of various derivatives, including triazolethione, imidazolone, thiazolidinone, and thiazole derivatives . It has also been used in the synthesis of 3-(2-quinolyl)-1-phenyl-2-propenone .Physical And Chemical Properties Analysis
Benzo[h]quinoline-2-carbaldehyde is a white to yellow solid . It has a molecular weight of 207.23 . The compound is stored at a temperature of +4C .Scientific Research Applications
Synthesis of Benzoquinoline-Based Heterocycles
Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of a new series of benzoquinoline-based heterocycles . This was achieved by condensing 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide . The synthesized compounds showed potent antioxidant activity .
Preparation of 3-(2-quinolyl)-1-phenyl-2-propenone
Benzo[h]quinoline-2-carbaldehyde has been used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone . This was achieved via rapid, tandem aldol-Michael reactions with the lithium, sodium, and potassium enolates of acetophenone .
Synthesis of Imine-Type Ligands
Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of imine-type ligands . These ligands have been used in the creation of a sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .
Synthesis of Functionalized Quinoline Motifs
Functionalized quinoline motifs have been synthesized using Benzo[h]quinoline-2-carbaldehyde . These motifs have shown a broad spectrum of bioactivity, making them a core template in drug design .
Corrosion Inhibitor
Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of novel corrosion inhibitors . These inhibitors have been used to protect the surface of carbon steel sheets when submerged in HCl .
6. Synthesis of Triazole, Thiazolidinone, and Thiazole Compounds Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of triazole, thiazolidinone, and thiazole compounds . These compounds are known for their pharmacological effectiveness .
Mechanism of Action
Future Directions
Benzo[h]quinoline-2-carbaldehyde and its derivatives have shown potential in various fields. For instance, they have shown wound healing, antibacterial, DNA binding, and in vitro antioxidant activity . They have also shown significant α-glucosidase inhibition . These findings suggest that Benzo[h]quinoline-2-carbaldehyde and its derivatives could be further studied for their potential therapeutic applications .
properties
IUPAC Name |
benzo[h]quinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDYPKKCCHZQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569066 | |
| Record name | Benzo[h]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[h]quinoline-2-carbaldehyde | |
CAS RN |
904886-12-0 | |
| Record name | Benzo[h]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)

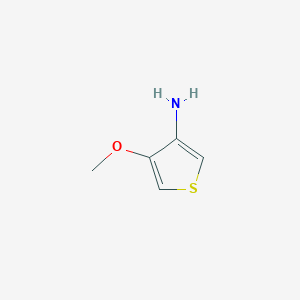
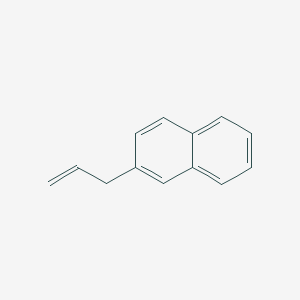

![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
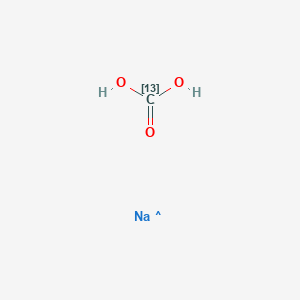
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)


